3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
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Overview
Description
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is an organic compound that features a thiophene ring, a phenylthio group, and a cyclopentylmethyl amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring and phenylthio group can be oxidized under specific conditions.
Reduction: The amide moiety can be reduced to form corresponding amines.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide moiety may produce primary or secondary amines .
Scientific Research Applications
3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiophene ring and phenylthio group play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide include:
Thiophene derivatives: Compounds containing the thiophene ring, such as dithieno[3,2-b:2′,3′-d]thiophene.
Phenylthio compounds: Molecules with a phenylthio group, such as benzo[b]thiophenes.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-18(9-13-23-17-6-2-1-3-7-17)20-15-19(10-4-5-11-19)16-8-12-22-14-16/h1-3,6-8,12,14H,4-5,9-11,13,15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOLZZNWBRCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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